molecular formula C27H42O2 B13414660 1-Keto-25-Hydroxyprevitamin D3

1-Keto-25-Hydroxyprevitamin D3

Cat. No.: B13414660
M. Wt: 398.6 g/mol
InChI Key: ANAXKKUNYOIUKN-KCIHAJOPSA-N
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Description

1-Keto-25-Hydroxyprevitamin D3 is a derivative of vitamin D3, which plays a crucial role in calcium homeostasis and bone health. This compound is an intermediate in the metabolic pathway of vitamin D3 and is involved in various biological processes, including immune regulation and cellular differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Keto-25-Hydroxyprevitamin D3 typically involves the hydroxylation of vitamin D3 at specific positions. One common method is the use of UV light to convert 7-dehydrocholesterol to previtamin D3, followed by hydroxylation and oxidation steps to produce the desired compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale photochemical reactors for the initial UV-induced conversion. Subsequent steps involve chromatographic purification and chemical modifications under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Keto-25-Hydroxyprevitamin D3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of vitamin D3, which have distinct biological activities .

Scientific Research Applications

1-Keto-25-Hydroxyprevitamin D3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Keto-25-Hydroxyprevitamin D3 involves its conversion to the active form, 1,25-dihydroxyvitamin D3, which binds to the vitamin D receptor (VDR). This complex then interacts with DNA to regulate the expression of genes involved in calcium absorption, immune response, and cellular growth .

Comparison with Similar Compounds

Uniqueness: 1-Keto-25-Hydroxyprevitamin D3 is unique due to its specific role as an intermediate in the synthesis of the active form of vitamin D3. Its ability to undergo various chemical modifications makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C27H42O2

Molecular Weight

398.6 g/mol

IUPAC Name

(5R)-3-[(Z)-2-[(7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-5-hydroxy-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C27H42O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h10-12,18-19,23-25,28H,6-9,13-17H2,1-5H3/b12-11-/t19-,23-,24?,25?,27-/m1/s1

InChI Key

ANAXKKUNYOIUKN-KCIHAJOPSA-N

Isomeric SMILES

CC1=C(C[C@H](CC1=O)O)/C=C\C2=CCC[C@]3(C2CCC3[C@H](C)CCCC(C)C)C

Canonical SMILES

CC1=C(CC(CC1=O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C

Origin of Product

United States

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